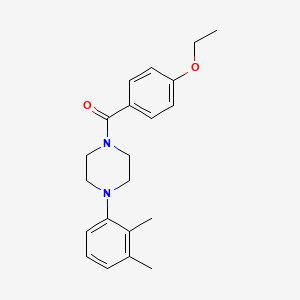

![molecular formula C23H23NO2 B5515194 N-benzyl-N-methyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5515194.png)

N-benzyl-N-methyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

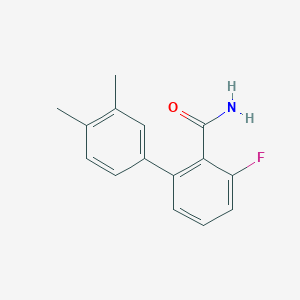

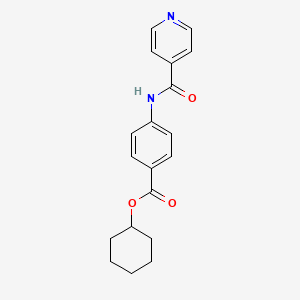

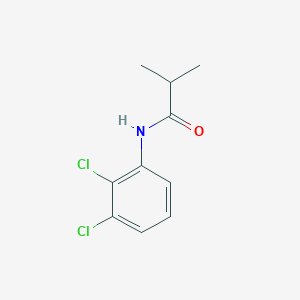

The synthesis of acetamides, including N-benzyl-N-methyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide, involves the reaction of acetic acid derivatives with amines. In related research, the synthesis of similar compounds like N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide and 2-acetamido-N-benzyl-2-(methoxyamino)acetamides involves various organic synthesis techniques including combinatorial chemistry and the use of directing groups in palladium-catalyzed reactions (Davis & Healy, 2010), (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Molecular Structure Analysis

The molecular structure of acetamides, including N-benzyl-N-methyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide, can be characterized by spectroscopic methods and crystallography. For instance, the crystal structure of similar compounds demonstrates discrete molecules and non-planar configurations due to different torsion angles and intermolecular hydrogen bonds, offering insights into the molecular conformation and interactions (Davis & Healy, 2010).

Chemical Reactions and Properties

Acetamides, including N-benzyl-N-methyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide, participate in a variety of chemical reactions, reflecting their functional groups' reactivity. For example, acetamides are involved in palladium-catalyzed arylation reactions and can undergo modifications to produce biologically active compounds (Reddy, Blanton, & Watkins, 2017).

Applications De Recherche Scientifique

Medicinal Chemistry and Pharmacology

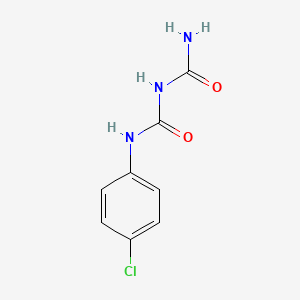

Development of Novel Pharmaceutical Salts : Research has led to the development of novel salts, such as N-{2-[((2S)-3-{[1-(4-chlorobenzyl) piperidin-4-yl] amino}-2-hydroxy-2-methylpropyl) oxy]-4- hydroxyphenyl} acetamide benzoate, for use in pharmaceutical compositions and therapeutics. This highlights the compound's potential application in drug formulation and development (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Investigation of Metabolic Pathways : Studies on acetaminophen (ACE) and its by-products have used related compounds to understand degradation pathways and toxicity. This research is crucial for developing safer pharmaceuticals and understanding drug metabolism (Le et al., 2017).

Environmental Science

- Degradation of Organic Pollutants : Research on the electro-Fenton (EF) process to degrade acetaminophen in aqueous media provides insights into how related compounds could be broken down in environmental settings. Identifying toxic and non-toxic by-products during the degradation process informs waste management and water treatment practices (Le et al., 2017).

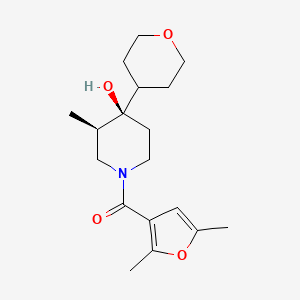

Material Science

Synthesis and Application in Organic Chemistry : The development of methods to synthesize and modify compounds like N-benzyl-N-methyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide paves the way for creating new materials with potential applications in various industries, including pharmaceuticals, electronics, and nanotechnology (Crich & Vinod, 2005).

Antitumor Activity : The synthesis of 2-(4-acylaminophenyl)benzothiazoles and their antitumor activities suggest the broader utility of related compounds in developing novel cancer therapies. This research is vital for identifying new therapeutic agents (Chua et al., 1999).

Propriétés

IUPAC Name |

N-benzyl-N-methyl-2-[4-(4-methylphenyl)phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO2/c1-18-8-10-20(11-9-18)21-12-14-22(15-13-21)26-17-23(25)24(2)16-19-6-4-3-5-7-19/h3-15H,16-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYGKCUFWVXYKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)N(C)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-methyl-2-[4-(4-methylphenyl)phenoxy]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-1-{[4-(2-methylphenoxy)phenyl]sulfonyl}piperidine](/img/structure/B5515116.png)

![3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5515129.png)

![2-(dimethylamino)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]nicotinamide](/img/structure/B5515136.png)

![(4S)-1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5515146.png)

![N-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B5515148.png)

![6-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5515162.png)

![8-{4-[(2-fluorobenzyl)oxy]benzoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5515195.png)

![3-[4-(dimethylamino)phenyl]-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5515203.png)